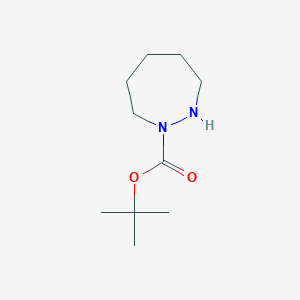

Tert-butyl 1,2-diazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1,2-diazepane-1-carboxylate: is an organic compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,2-diazepane-1-carboxylate typically involves the reaction of diazepane with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using standard techniques such as column chromatography.

Diazepane: is reacted with in the presence of a base such as .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,2-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used.

Reduction: Reagents like or are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 1,2-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 1,2-diazepane-1-carboxylate exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

- Tert-butyl 1,4-diazepane-1-carboxylate

- Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

Comparison: Tert-butyl 1,2-diazepane-1-carboxylate is unique due to its specific substitution pattern on the diazepane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds such as tert-butyl 1,4-diazepane-1-carboxylate and tert-butyl 3-methyl-1,4-diazepane-1-carboxylate .

Biological Activity

Tert-butyl 1,2-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in various research domains. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. The structure features a tert-butyl group attached to a diazepane ring with a carboxylate functional group, which contributes to its reactivity and biological interactions. The presence of the diazepane ring enhances the compound's ability to interact with biological targets, making it a valuable candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through both covalent and non-covalent interactions.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Binding: this compound can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.

- CNS Activity: Investigations into the compound's potential as a central nervous system (CNS) agent have shown promise, particularly in relation to its binding affinity for CNS receptors .

Antimicrobial Properties

A study highlighted the potential antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial therapies.

CNS Penetration

Research involving PET imaging has evaluated the CNS penetration capabilities of derivatives related to this compound. The results indicated that modifications to the structure could enhance brain uptake, suggesting avenues for developing CNS-active drugs .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H20N2O2 | Antimicrobial; CNS activity |

| Tert-butyl 2-(4-aminobenzoyl)-1,2-diazepane-1-carboxylate | C17H25N3O3 | Antimicrobial; anticancer potential |

Properties

IUPAC Name |

tert-butyl diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-12/h11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPUYKCOMIFDPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640002 |

Source

|

| Record name | tert-Butyl 1,2-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443295-32-7 |

Source

|

| Record name | tert-Butyl 1,2-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.